
Citramalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citramalate(2-) is a dicarboxylic acid dianion that is obtained by removal of a proton from both of the carboxylic acid groups of citramalic acid. It has a role as a human metabolite and a plant metabolite. It derives from a butenedioate. It is a conjugate base of a citramalic acid.
Wissenschaftliche Forschungsanwendungen
Citramalate Production in Escherichia coli
Citramalic acid (citramalate) is a potential precursor for the production of methacrylic acid from renewable resources. Studies have shown that Escherichia coli, when engineered to express the citramalate synthase gene, can effectively produce citramalate. Modifications in certain gene expressions, such as gltA and ackA, have significantly increased citramalate accumulation in E. coli. Fed-batch processes using glucose feed have resulted in high yields of citramalate, demonstrating the potential of this method in industrial applications (Wu & Eiteman, 2016); (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).
Citramalate in Bio-based Methylmethacrylate Production
Citramalic acid plays a crucial role in the biocatalytic and chemocatalytic production of bio-based methylmethacrylate, a monomer used in high-performance materials like Perspex. Engineered E. coli strains and fed-batch bioprocesses have achieved high concentrations of citramalate, demonstrating a practical approach for the integrated production of methylmethacrylate (Webb et al., 2017).
Systems Analysis of Citramalate Production
A systems analysis of E. coli producing citramalate revealed the resilience of its physiology during the accumulation and export of this nonnative organic acid. The analysis showed that E. coli can adjust to the redirection of metabolic resources towards citramalate production, making it an excellent choice for manufacturing similar small, polar, foreign molecules (Webb et al., 2019).
Citramalate in Citrus Fruit Acid Metabolism
Citramalate may influence the acid metabolism in citrus fruits. The inhibition of aconitase activity in citrus fruit, potentially caused by citramalate, contributes to acid accumulation and affects fruit quality. This relationship highlights citramalate's role in the broader metabolic pathways of plants (Degu et al., 2011).
Pitaya as a Citramalate Resource
Pitaya (dragon fruit) has been identified as a rich source of citramalic acid. The discovery of high concentrations of citramalic acid in pitaya opens avenues for its use in medicine and cosmetics, demonstrating the potential of this fruit as a natural resource for citramalic acid production (Wu et al., 2020).
Eigenschaften
Produktname |
Citramalate |
|---|---|
Molekularformel |
C5H6O5-2 |
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2 |
InChI-Schlüssel |
XFTRTWQBIOMVPK-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
Kanonische SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
Synonyme |
alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



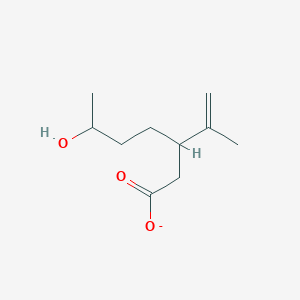
![5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester](/img/structure/B1227539.png)
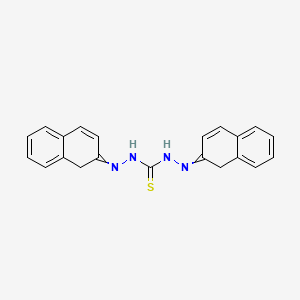
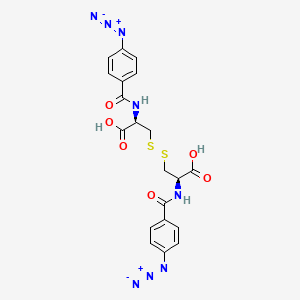
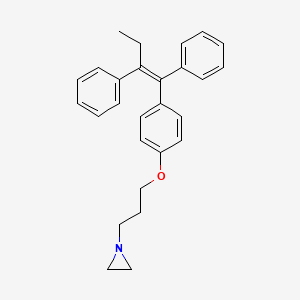
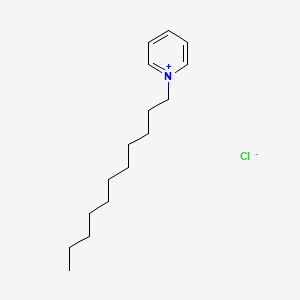
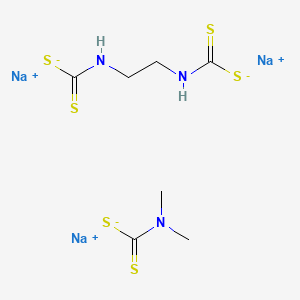


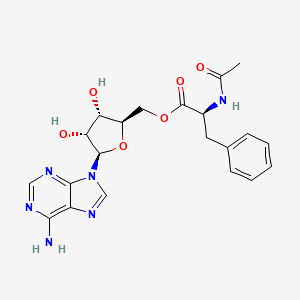


![3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)
